molecular formula C6H9NO B170028 2-Furan-2-yl-ethylamine CAS No. 1121-46-6

2-Furan-2-yl-ethylamine

Cat. No.: B170028
CAS No.: 1121-46-6
M. Wt: 111.14 g/mol
InChI Key: ZQSLNSHMUQXSQJ-UHFFFAOYSA-N
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Description

2-Furan-2-yl-ethylamine is a useful research compound. Its molecular formula is C6H9NO and its molecular weight is 111.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Furan-2-yl-ethylamine can be synthesized through several methods. One common approach involves the reaction of ethylamine with 2-furaldehyde under acidic conditions. The reaction typically proceeds as follows:

    Step 1: Ethylamine reacts with 2-furaldehyde in the presence of an acid catalyst to form an imine intermediate.

    Step 2: The imine intermediate undergoes reduction, often using a reducing agent such as sodium borohydride, to yield this compound[][1].

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2-Furan-2-yl-ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The ethylamine group can participate in nucleophilic substitution reactions[][1].

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are used in substitution reactions[][1].

Major Products:

    Oxidation: Oxidized furan derivatives.

    Reduction: Various amine derivatives.

    Substitution: Substituted furan compounds[][1].

Scientific Research Applications

2-Furan-2-yl-ethylamine has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Industry: this compound is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals[][1].

Comparison with Similar Compounds

  • 2-Furan-2-yl-2-morpholin-4-yl-ethylamine
  • 1-Furan-2-yl-ethylamine
  • 2-Furan-2-yl-2-morpholin-4-yl-ethylamine
Comparison:

Properties

IUPAC Name

2-(furan-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c7-4-3-6-2-1-5-8-6/h1-2,5H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSLNSHMUQXSQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360632
Record name 2-Furan-2-yl-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121-46-6
Record name 2-Furanethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1121-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furan-2-yl-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Furanethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.411
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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